molecular formula C14H21N B14068340 N-(2,6-Diethylphenyl)pyrrolidine CAS No. 81506-13-0

N-(2,6-Diethylphenyl)pyrrolidine

Cat. No.: B14068340
CAS No.: 81506-13-0
M. Wt: 203.32 g/mol
InChI Key: QXMPRXXNYZVECQ-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry research, particularly as a structural analog of proven therapeutic agents. Its core structure, which features a pyrrolidine ring linked to a 2,6-diethylphenyl group, is a key pharmacophore in several classes of bioactive molecules. Scientific literature indicates that closely related compounds, specifically those with a 2,6-dimethylphenyl group, are well-established as sodium channel blockers . These analogs, such as tocainide derivatives, are extensively studied for their local anesthetic and anti-arrhythmic properties . The mechanism of action for these compounds typically involves a use-dependent blockade of voltage-gated sodium channels, which stabilizes neuronal and cardiac cell membranes and inhibits the propagation of action potentials . The pyrrolidine ring is a privileged scaffold in drug design, contributing to the molecule's three-dimensional structure and enabling favorable interactions with biological targets through its nitrogen atom and sp3-hybridized carbon skeleton . Researchers value this structural motif for exploring structure-activity relationships (SAR), where modifications like the substitution from methyl to ethyl groups on the phenyl ring are made to fine-tune properties such as potency, lipid solubility, and metabolic stability . Given the established research applications of its analogs, this compound is a valuable compound for investigators in pharmacology and biochemistry exploring new ligands for ion channels, developing novel local anesthetics with improved safety profiles, or conducting SAR studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81506-13-0

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(2,6-diethylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-3-12-8-7-9-13(4-2)14(12)15-10-5-6-11-15/h7-9H,3-6,10-11H2,1-2H3

InChI Key

QXMPRXXNYZVECQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2CCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for N 2,6 Diethylphenyl Pyrrolidine

Retrosynthetic Analysis and Established Synthetic Pathways

A logical retrosynthetic analysis of N-(2,6-Diethylphenyl)pyrrolidine reveals two primary bond disconnections: the C-N bond between the phenyl ring and the pyrrolidine (B122466) nitrogen, or one of the C-N bonds within the pyrrolidine ring itself. This leads to several plausible synthetic strategies.

The most direct approach involves the formation of the N-aryl bond. This can be conceptually disconnected to yield 2,6-diethylaniline (B152787) and a C4 electrophile, such as 1,4-dihalobutane. Alternatively, disconnection can lead to pyrrolidine and a 2,6-diethylphenyl halide.

Another major strategy involves constructing the pyrrolidine ring onto the pre-formed 2,6-diethylaniline core. This typically involves the reaction of the aniline (B41778) with a precursor that can form the five-membered ring, such as a diketone or a dihaloalkane.

Multi-Step Linear and Convergent Synthetic Routes

Linear Synthetic Routes:

A common linear approach for the synthesis of N-aryl pyrrolidines is the direct N-arylation of pyrrolidine. However, the steric bulk of the 2,6-diethylphenyl group makes traditional methods like nucleophilic aromatic substitution challenging. A more viable, albeit still potentially low-yielding, linear sequence involves the reaction of 2,6-diethylaniline with a 1,4-dihaloalkane, such as 1,4-dibromobutane. This reaction typically proceeds via a double nucleophilic substitution.

A second linear strategy is reductive amination. This involves the reaction of 2,6-diethylaniline with a four-carbon dicarbonyl compound, such as succinaldehyde (B1195056) or a derivative, in the presence of a reducing agent. This method directly forms the pyrrolidine ring.

Convergent Synthetic Routes:

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for the successful synthesis of this compound, particularly given the steric challenges.

For Buchwald-Hartwig amination , key parameters to optimize include the choice of palladium precursor, ligand, base, and solvent. Studies on the synthesis of 6-arylaminoflavones via Buchwald-Hartwig amination have shown that a catalyst system of Pd₂(dba)₃ with XantPhos as the ligand and Cs₂CO₃ as the base in toluene (B28343) can be highly effective. preprints.org Steric hindrance on the arylamine was found to negatively impact yields, suggesting that for 2,6-diethylaniline, careful selection of a bulky and electron-rich phosphine (B1218219) ligand would be crucial.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand XantPhosRuPhosSPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent TolueneDioxaneDMF

In the case of reductive amination , the choice of reducing agent and the management of reaction pH are paramount. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The reaction is often carried out in a one-pot fashion where the initially formed enamine or iminium ion is immediately reduced. A recently developed method for the synthesis of N-aryl-substituted pyrrolidines utilizes iridium-catalyzed transfer hydrogenation of diketones with anilines in water, which can offer high yields and stereoselectivities. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition Metal Catalysis: Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metals have emerged as powerful catalysts. Ruthenium-catalyzed C-H arylation has been shown to be effective for coupling sterically hindered 2,6-disubstituted aryl halides with aromatic carboxylic acids. dicp.ac.cn While this specific reaction doesn't directly form the target molecule, it highlights the potential of ruthenium catalysts to overcome steric hindrance.

Photocatalytic methods are also gaining traction for N-arylation reactions. These reactions can often be performed under milder conditions than traditional methods. helsinki.fi Dual catalytic systems, combining a photocatalyst with a transition metal catalyst, can enable the coupling of a wide range of substrates. helsinki.fi

Organocatalysis: Organocatalytic methods provide a metal-free alternative for the synthesis of pyrrolidines. For instance, the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful tool for constructing substituted pyrrolidines. ua.es While direct application to this compound would require a suitable precursor, the principles of organocatalysis offer a promising avenue for future development.

Green Chemistry Principles in this compound Synthesis (e.g., Solvent-Free Reactions, Atom Economy)

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For the synthesis of this compound, this could involve several strategies.

The use of water as a solvent is a key aspect of green chemistry. As mentioned, iridium-catalyzed reductive amination for the synthesis of N-aryl-substituted pyrrolidines has been successfully demonstrated in water. nih.gov This avoids the use of volatile organic compounds.

Atom economy is another important principle. Reactions like direct C-H amination or cycloadditions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Solvent-free reactions, where the neat reactants are mixed, often with microwave irradiation to accelerate the reaction, can also be a greener alternative.

Stereoselective Synthesis of this compound and its Analogs

The synthesis of enantiomerically pure N-aryl pyrrolidines is of great interest, as the stereochemistry often plays a crucial role in their biological activity. Several strategies have been developed for the stereoselective synthesis of substituted pyrrolidines.

One powerful method is the palladium-catalyzed α-arylation of N-Boc pyrrolidine. acs.orgresearchgate.netnih.gov This approach involves the deprotonation of N-Boc pyrrolidine with a chiral ligand, such as (-)-sparteine, followed by transmetalation with a zinc salt and subsequent Negishi coupling with an aryl halide. This has been shown to produce a wide range of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. researchgate.netnih.gov Applying this to a 2,6-diethylphenyl halide could provide a route to enantiopure (R)- or (S)-N-Boc-2-(2,6-diethylphenyl)pyrrolidine, which can then be deprotected.

Another approach involves the use of chiral starting materials from the "chiral pool," such as amino acids like pyroglutamic acid. acs.org These can be converted through a series of stereocontrolled reactions into enantiopure 2,5-disubstituted pyrrolidines. acs.org

Furthermore, stereoselective cycloaddition reactions, such as the [3+2] cycloaddition between a chiral N-tert-butanesulfinyl imine and an azomethine ylide, can produce densely substituted pyrrolidines with high diastereoselectivity. ua.es

Synthetic StrategyKey FeaturesPotential Application to Target Compound
Palladium-catalyzed α-arylation Enantioselective deprotonation of N-Boc pyrrolidine followed by Negishi coupling. acs.orgresearchgate.netnih.govCoupling with a 2,6-diethylphenyl halide to form enantiopure 2-(2,6-diethylphenyl)pyrrolidine.
Chiral Pool Synthesis Utilization of readily available chiral starting materials like pyroglutamic acid. acs.orgMulti-step synthesis to introduce the 2,6-diethylphenyl group onto a chiral pyrrolidine scaffold.
Stereoselective Cycloaddition [3+2] cycloaddition of chiral precursors to form highly substituted pyrrolidines. ua.esA potential route if a suitable chiral precursor bearing the 2,6-diethylphenyl moiety can be synthesized.
Diastereoselective Carboamination Palladium-catalyzed reaction of γ-(N-arylamino)alkenes with vinyl bromides. nih.govCould be adapted to synthesize trans-2,3- or cis-2,5-disubstituted pyrrolidines with the N-(2,6-diethylphenyl) group.

Asymmetric Catalysis in Pyrrolidine Ring Formation

The direct, catalytic, and asymmetric formation of the pyrrolidine ring is a highly desirable strategy for accessing enantiomerically enriched products. For the synthesis of this compound, this can be envisioned through several catalytic approaches.

One of the most efficient methods for constructing N-aryl-substituted pyrrolidines is the reductive amination of diketones with anilines. nih.gov An iridium-catalyzed transfer hydrogenation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, in the presence of 2,6-diethylaniline could provide the target molecule. This method has been shown to be effective for a range of substituted anilines, affording the corresponding N-aryl-pyrrolidines in good to excellent yields. nih.gov The reaction typically utilizes a catalyst like [Cp*IrCl2]2 with formic acid as the hydrogen source. The steric hindrance of the 2,6-diethylaniline might necessitate optimization of reaction conditions, such as temperature and catalyst loading, to achieve high conversion.

Another powerful strategy involves the [3+2] dipolar cycloaddition of azomethine ylides. nih.gov An iridium-catalyzed reductive generation of an azomethine ylide from a suitable precursor, followed by a cycloaddition with an alkene, can furnish the pyrrolidine ring. nih.gov For the synthesis of this compound, this could involve a precursor bearing the 2,6-diethylphenylamino group. The diastereoselectivity of such cycloadditions is often high, providing a means to control the relative stereochemistry of substituents on the pyrrolidine ring. nih.gov

Organocatalysis also offers a metal-free approach to asymmetric pyrrolidine synthesis. mdpi.comnih.gov Proline and its derivatives are well-known to catalyze various transformations, including the formation of pyrrolidine rings. mdpi.comnih.gov While direct application to this compound is not explicitly documented, the principles of aminocatalysis, such as the enantioselective functionalization of aldehydes or ketones, could be adapted to construct chiral building blocks that are subsequently cyclized to form the target pyrrolidine.

Table 1: Representative Iridium-Catalyzed Reductive Amination for N-Aryl-Pyrrolidine Synthesis nih.gov

Entry Diketone Aniline Catalyst Yield (%) Diastereomeric Ratio (trans/cis)
1 2,5-Hexanedione Aniline [CpIrCl2]2 95 >95:5
2 2,5-Hexanedione 4-Methoxyaniline [CpIrCl2]2 92 >95:5
3 2,5-Hexanedione 4-Chloroaniline [CpIrCl2]2 85 >95:5

This table presents data for the synthesis of various N-aryl-pyrrolidines to illustrate the general applicability of the method. The synthesis of this compound would be a specific application of this methodology.

Chiral Auxiliary and Chiral Pool Approaches

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In the context of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step. For instance, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective reaction to introduce a new stereocenter. acs.org Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

The chiral pool approach leverages readily available, enantiopure natural products as starting materials. acs.orgresearchgate.net Amino acids, such as proline and hydroxyproline, are common starting points for the synthesis of substituted pyrrolidines. rsc.org For the synthesis of this compound, one could envision starting with a derivative of proline. The nitrogen of the proline ring could be arylated with a 2,6-diethylphenyl group, potentially via a Buchwald-Hartwig amination or a similar cross-coupling reaction. Subsequent manipulation of the carboxylic acid functionality of proline could lead to the desired unsubstituted pyrrolidine ring, albeit with the stereocenter at the C2 position retained from the starting material. The steric hindrance of the 2,6-diethylphenyl group could present a challenge for the N-arylation step, likely requiring specialized ligands and conditions to achieve good yields. rsc.org

Diastereoselective and Enantioselective Methodologies

Achieving high levels of both diastereoselectivity and enantioselectivity is a primary goal in modern organic synthesis. For this compound, particularly if substituted on the pyrrolidine ring, these considerations are paramount.

Diastereoselective methods often rely on substrate control, where existing stereocenters in the molecule influence the formation of new ones. For example, in the synthesis of 2,5-disubstituted pyrrolidines, the relative stereochemistry (cis or trans) can be controlled by the choice of synthetic route and reaction conditions. acs.orgpsu.edu A palladium-catalyzed carboamination of γ-(N-arylamino)alkenes has been shown to produce trans-2,3- and cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Applying this to a substrate with a γ-(N-(2,6-diethylphenyl)amino)alkene would be a plausible route to the target compound with additional substituents on the pyrrolidine ring.

Enantioselective methodologies employ chiral catalysts or reagents to create a chiral product from an achiral or racemic starting material. Asymmetric C-H functionalization has emerged as a powerful tool for the synthesis of chiral pyrrolidines. acs.orgacs.org A dirhodium-catalyzed reaction of an aryldiazoacetate with N-Boc-2,5-dihydro-1H-pyrrole has been shown to proceed with high enantio- and diastereoselectivity. acs.org While this example leads to an N-Boc protected pyrrolidine, subsequent deprotection and N-arylation with 2,6-diethylaniline could provide a route to the target molecule.

Table 2: Representative Diastereoselective Synthesis of N-Aryl-2-allyl-pyrrolidines via Palladium-Catalyzed Carboamination nih.gov

Entry γ-(N-Arylamino)alkene Vinyl Bromide Diastereomeric Ratio (dr) Yield (%)
1 N-(4-methoxyphenyl)-pent-4-en-1-amine (E)-1-bromo-2-phenylethene >20:1 85
2 N-phenylpent-4-en-1-amine 1-bromo-2-methylprop-1-ene >20:1 78

This table illustrates the high diastereoselectivity achievable in the synthesis of substituted N-aryl pyrrolidines. A similar strategy could be adapted for the synthesis of substituted this compound.

Flow Chemistry and Scalability Considerations in Pyrrolidine Synthesis

Flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, efficiency, and scalability. nih.govyoutube.com The synthesis of this compound, especially on a larger scale, could benefit from the implementation of flow technologies.

Continuous-flow reactors offer enhanced heat and mass transfer, allowing for reactions to be conducted under more aggressive conditions with better control compared to traditional batch processes. nih.gov This is particularly relevant for potentially exothermic reactions or when dealing with hazardous reagents. For instance, if a synthetic route to this compound involves a highly reactive intermediate or a reaction that requires precise temperature control to minimize side products, a flow setup would be advantageous.

Furthermore, flow chemistry enables the telescoping of multi-step sequences, where the output of one reactor is directly fed into the next without the need for intermediate work-up and purification. youtube.com This can significantly reduce reaction times and waste generation. A multi-step synthesis of this compound could be designed in a continuous flow system, potentially starting from simple precursors and culminating in the final product in a single, automated process. The construction of α-chiral pyrrolidine libraries has been successfully demonstrated using a highly diastereoselective continuous flow protocol, highlighting the potential for rapid and scalable synthesis of such scaffolds. rsc.org While a specific flow synthesis for this compound is not reported, the existing literature on flow chemistry for heterocycle synthesis provides a strong foundation for developing such a process. nih.govyoutube.comrsc.org

Advanced Spectroscopic and Structural Elucidation of N 2,6 Diethylphenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For N-(2,6-diethylphenyl)pyrrolidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignment and structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for mapping out the intricate network of covalent bonds and spatial relationships within a molecule. copernicus.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons within the pyrrolidine (B122466) ring and within the diethylphenyl moiety. For instance, the protons on adjacent carbons in the pyrrolidine ring would show cross-peaks, confirming their connectivity. Similarly, the methylene (B1212753) and methyl protons of the ethyl groups would be correlated.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atoms they are attached to (¹J-coupling). wvu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. wvu.edu HMBC is instrumental in piecing together the molecular skeleton. For example, it would show correlations between the protons on the pyrrolidine ring and the quaternary carbons of the phenyl ring, confirming the attachment of the pyrrolidine nitrogen to the aromatic ring. Correlations between the aromatic protons and the ethyl group carbons would further solidify the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining stereochemistry and preferred conformations. In this compound, NOESY could reveal spatial proximities between the protons of the pyrrolidine ring and the protons of the ethyl groups on the phenyl ring, providing information about the rotational orientation of the phenyl group relative to the pyrrolidine ring.

Table 1: Expected 2D NMR Correlations for this compound This table presents hypothetical data based on established NMR principles for structural elucidation.

TechniqueExpected Key CorrelationsInformation Gained
COSYCorrelations between adjacent protons in the pyrrolidine ring (e.g., H-2/H-3, H-3/H-4, H-4/H-5). Correlations between ethyl group protons (-CH₂- and -CH₃).Confirms proton-proton connectivity within the aliphatic and aromatic substituent groups.
HSQCDirect correlation of each proton to its attached carbon (e.g., C-2/H-2, C-3/H-3, etc.).Unambiguous assignment of all protonated carbon signals.
HMBCCorrelation from pyrrolidine protons (e.g., H-2) to the ipso-carbon of the phenyl ring (C-1'). Correlation from ethyl methylene protons to aromatic carbons.Establishes the connectivity between the pyrrolidine ring, the phenyl ring, and the ethyl substituents.
NOESYCorrelation between pyrrolidine protons (e.g., H-2/H-5) and the methylene protons of the ethyl groups.Provides insights into the 3D structure and preferred orientation (conformation) of the molecule in solution.

Variable Temperature NMR Studies for Conformational Dynamics

The structure of this compound is not static; it undergoes dynamic processes such as ring puckering of the pyrrolidine moiety and restricted rotation around the N-C(aryl) bond. Variable Temperature (VT) NMR is employed to study these conformational dynamics. mjcce.org.mk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. mjcce.org.mk At low temperatures, dynamic processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal. Analyzing these changes allows for the determination of the energy barriers associated with these conformational interchanges. mjcce.org.mk For this compound, VT-NMR could quantify the energy barrier for rotation around the N-C bond, which is expected to be significant due to the steric hindrance imposed by the two ethyl groups. mjcce.org.mk

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information. nih.gov For this compound (Molecular Weight: 203.33 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion with an m/z of 204. The fragmentation would likely involve characteristic losses. A primary fragmentation pathway for N-aryl pyrrolidines involves cleavage of the C-N bond connecting the ring to the phenyl group or fragmentation within the pyrrolidine ring itself. nih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation of this compound This table outlines hypothetical fragmentation pathways based on known mass spectrometric behavior of similar compounds.

Precursor Ion (m/z)Key Fragment Ion (m/z)Plausible Neutral LossStructural Interpretation
204 [M+H]⁺175C₂H₅ (Ethyl radical)Loss of an ethyl group from the phenyl ring.
204 [M+H]⁺134C₅H₈ (Pyrrolidine ring fragment)Fragmentation involving the pyrrolidine ring.
204 [M+H]⁺70C₁₀H₁₄ (Diethylaniline)Cleavage yielding the protonated pyrrolidine iminium ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the elemental formula of the molecule and its fragments, as it can distinguish between ions with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₄H₂₁N), HRMS would confirm the exact mass of the molecular ion, providing strong evidence for its elemental composition and helping to differentiate it from isobaric compounds. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" that is sensitive to its conformational state. ics-ir.orgnih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For this compound, FT-IR would show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic (pyrrolidine and ethyl) groups, C-N stretching of the tertiary amine, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it often provides better signals for non-polar symmetric vibrations, such as the C=C stretching in the symmetrically substituted phenyl ring.

Together, FT-IR and Raman spectra provide a comprehensive vibrational profile of the molecule.

Table 3: Expected Vibrational Frequencies for this compound This table lists general expected frequency ranges for the key functional groups based on established spectroscopic data.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (FT-IR / Raman)
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (Pyrrolidine, Ethyl)3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman (often strong in Raman)
C-N Stretch (Tertiary Amine)1250 - 1020FT-IR
Aromatic C-H Out-of-Plane Bending900 - 675FT-IR (strong)

Table 4: Compound Names Mentioned

Compound Name
This compound

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal evidence for the molecular structure of this compound, offering insights into its conformation, bond lengths, bond angles, and the interactions governing its packing in a crystal lattice.

Elucidation of Molecular Conformation and Torsion Angles

For this compound, X-ray diffraction analysis would reveal the preferred conformation of the molecule in the crystalline form. A key aspect of this would be the relative orientation of the 2,6-diethylphenyl group and the pyrrolidine ring. The steric hindrance imposed by the two ethyl groups on the phenyl ring would likely force the pyrrolidine ring to adopt a conformation that minimizes steric strain. This would result in a significant dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring.

The conformation of the five-membered pyrrolidine ring itself would also be determined, which is typically found in either a twist (envelope) or pseudo-rotated (half-chair) conformation. The specific puckering parameters would be quantified from the crystallographic data.

The analysis would yield a detailed table of torsion angles, which are crucial for defining the molecular shape. A hypothetical representation of such data is presented below to illustrate the type of information that would be obtained.

Hypothetical Torsion Angle Data for this compound

Atoms (C-C-N-C)Torsion Angle (°)
C(aromatic)-C(aromatic)-N-C(pyrrolidine)Value would indicate the twist of the pyrrolidine ring relative to the phenyl group.
C(aromatic)-N-C(pyrrolidine)-C(pyrrolidine)Value would further define the orientation of the pyrrolidine ring.
N-C(pyrrolidine)-C(pyrrolidine)-C(pyrrolidine)A set of these values would describe the puckering of the pyrrolidine ring.
C(pyrrolidine)-C(pyrrolidine)-C(pyrrolidine)-C(pyrrolidine)This would also contribute to defining the pyrrolidine ring conformation.
Note: The values in this table are placeholders and serve only to illustrate the format of data obtained from X-ray crystallography.

Analysis of Intermolecular Interactions in Crystal Lattices

The study of the crystal packing would reveal the non-covalent interactions that stabilize the crystal lattice. rsc.orgexlibrisgroup.com For a molecule like this compound, which lacks strong hydrogen bond donors or acceptors, the crystal packing would likely be dominated by van der Waals forces.

Key intermolecular interactions that would be analyzed include:

C-H···π interactions: The hydrogen atoms of the pyrrolidine ring and the ethyl groups could potentially interact with the electron-rich π-system of the phenyl ring of neighboring molecules.

The analysis would involve the measurement of short contact distances and the geometric parameters of these interactions to understand the packing efficiency and the resulting supramolecular architecture. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules. nih.govnsf.gov If this compound were to be synthesized in a chiral form (for instance, with a substituent on the pyrrolidine ring creating a stereocenter), techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for assigning its absolute configuration. cas.czrsc.orgrsc.org

These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. nsf.gov The process would typically involve:

Measurement of CD and ORD Spectra: The experimental CD spectrum would show positive or negative bands (Cotton effects) at the wavelengths of UV-Vis absorption of the molecule's chromophores (in this case, the phenyl ring). The ORD spectrum would show the change in optical rotation with wavelength.

Quantum Chemical Calculations: To assign the absolute configuration, the experimental spectra would be compared with theoretically predicted spectra. This involves computational modeling, typically using density functional theory (DFT), to calculate the expected CD and ORD spectra for each possible enantiomer (e.g., R and S).

Without experimental data, a hypothetical scenario would involve observing a specific Cotton effect for the phenyl chromophore and comparing it to the calculated spectrum to make the stereochemical assignment.

Theoretical and Computational Chemistry Studies on N 2,6 Diethylphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are used to find the minimum energy conformation. arabjchem.orgnih.govresearchgate.netnih.gov The process involves iteratively adjusting the atomic coordinates until the forces on the atoms are minimized. While specific optimized parameters for N-(2,6-Diethylphenyl)pyrrolidine are not extensively published, data from analogous structures, such as N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, can provide valuable insights into expected bond lengths and angles. researchgate.net For instance, the planarity and torsion angles between the aromatic ring and the pyrrolidine (B122466) moiety are of significant interest. In a related crystal structure, the dihedral angle between the pyrrolidine and benzene (B151609) rings is a key determinant of its conformation. researchgate.net

Table 1: Exemplary Optimized Geometric Parameters for a Related Pyrrolidine Derivative

This table illustrates typical bond lengths and angles that would be determined through DFT geometry optimization. The data is based on general values for similar chemical structures.

ParameterBond/AngleValue
Bond LengthC-N (pyrrolidine)~ 1.47 Å
Bond LengthC-C (aromatic)~ 1.40 Å
Bond LengthN-C (aryl)~ 1.45 Å
Bond AngleC-N-C (pyrrolidine)~ 112°
Dihedral AnglePhenyl-N-C-C (pyrrolidine)Variable

Note: This data is illustrative and not from a direct calculation on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These predictions can be highly accurate, often within a small margin of experimental values, and are invaluable for assigning signals in complex ¹H and ¹³C NMR spectra.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning specific vibrational modes to the observed spectral bands. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and other method-inherent approximations. nist.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Aromatic Amine

This table demonstrates the typical correlation between DFT-predicted and experimentally observed NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (Aromatic, N-substituted)145.2144.8
C2, C6 (Aromatic, Ethyl-subst.)135.8136.1
C3, C5 (Aromatic)128.5128.9
C4 (Aromatic)126.3126.5
CH₂ (Pyrrolidine, N-adjacent)55.454.9
CH₂ (Ethyl)25.125.5
CH₃ (Ethyl)14.214.0

Note: This data is illustrative. The accuracy of prediction can vary based on the functional, basis set, and solvent model used.

Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

The chemical reactivity of a molecule can be understood by examining its reactivity descriptors, which are derived from its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key among these. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. utoronto.ca It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. nih.gov This allows for the identification of likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom's lone pair would be expected to be a region of negative potential, indicating its nucleophilic character.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Ensemble Analysis and Flexibility Studies

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This provides a trajectory of the molecule's conformations over time, offering insights into its flexibility and the different shapes it can adopt. nih.gov For a molecule like this compound, with several rotatable bonds, understanding its conformational landscape is crucial. MD simulations can reveal the preferred orientations of the diethylphenyl group relative to the pyrrolidine ring and the flexibility of the ethyl side chains. nih.gov This analysis helps in understanding how the molecule might interact with other molecules, such as receptors or enzymes, by revealing its accessible conformations. nih.gov

Solvent Effects on Molecular Conformations and Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) in the simulation box, providing a realistic model of the molecule in solution. This allows for the study of how solvent interactions affect the conformational preferences and dynamics of this compound. nih.gov For example, polar solvents may stabilize certain conformations through hydrogen bonding or dipole-dipole interactions, shifting the conformational equilibrium compared to the gas phase. These simulations are essential for understanding the behavior of the molecule in a biological or chemical reaction environment.

Quantum Chemical Studies of Reaction Mechanisms Involving this compound

The formation of N-aryl pyrrolidines, such as this compound, is often achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.comwikipedia.org This reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. numberanalytics.com Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these reactions. nih.govacs.org

Transition State Characterization and Energy Barrier Calculations

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.comwikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst, forming a Pd(II) complex. numberanalytics.com This is often the rate-determining step. numberanalytics.com For a substrate like 2,6-diethylphenyl bromide, the steric hindrance from the two ethyl groups would likely influence the energy barrier of this step.

Amine Coordination and Deprotonation: The secondary amine, pyrrolidine, then coordinates to the Pd(II) complex. A base is required to deprotonate the amine, forming a palladium-amido complex. acs.org Computational studies have shown that the choice of base and solvent significantly impacts the feasibility of this step. acs.org In nonpolar solvents, an anionic base is favored to avoid the formation of new charges. acs.org

Reductive Elimination: This final step involves the formation of the C-N bond, yielding the N-aryl pyrrolidine product and regenerating the Pd(0) catalyst. libretexts.org

Other potential reaction pathways for forming the pyrrolidine ring itself include intramolecular carboamination or C-H amination. nih.govacs.org In copper-catalyzed intramolecular C-H amination, for instance, transition states are located and their energies calculated to understand the cyclization step. acs.org The steric hindrance of the N-aryl group can influence the stereoselectivity of such reactions. nih.gov

Kinetic and Thermodynamic Aspects of Model Reactions

The kinetics of reactions like the Buchwald-Hartwig amination are complex and depend on the interplay of various factors, including the nature of the aryl halide, the amine, the phosphine (B1218219) ligand on the palladium catalyst, the base, and the solvent. nih.govacs.org

Ligand Effects: Sterically hindered phosphine ligands are often crucial for the success of these couplings, particularly with challenging substrates. wikipedia.org These ligands promote the reductive elimination step and can prevent the formation of unreactive catalyst dimers. wikipedia.org

Solvent Effects: The polarity of the solvent plays a critical role. acs.org Theoretical studies have shown that in nonpolar solvents like toluene (B28343), the reaction pathway avoids the formation of charged intermediates, whereas in polar solvents like DMF, dissociation of anionic ligands from the palladium center becomes more feasible. acs.org

Below is a representative table of reaction components and their influence on the kinetics and thermodynamics of N-aryl pyrrolidine formation, based on general findings in the literature.

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Chemical Reactivity or Physical Properties (excluding biological activity)

While specific QSAR models for this compound are not documented, QSAR methodologies are widely applied to predict the properties of related compounds like N-aryl amines and pyrrolidine derivatives. nih.govimist.ma QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties. wu.ac.th

These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA). nih.gov

For a molecule like this compound, a QSAR model could be developed to predict properties such as:

Boiling point

Solubility

Reactivity in specific chemical transformations

The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation. wu.ac.thacs.org

The table below shows a hypothetical set of molecular descriptors that could be used in a QSAR study of N-aryl pyrrolidines to predict a physical property like the boiling point.

Reactivity and Mechanistic Investigations of N 2,6 Diethylphenyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in N-(2,6-Diethylphenyl)pyrrolidine is a tertiary amine, possessing a lone pair of electrons that imparts both nucleophilic and basic character. However, the accessibility and reactivity of this lone pair are profoundly influenced by the bulky 2,6-diethylphenyl substituent.

Nucleophilicity and basicity, while related, are distinct concepts. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to attack an electrophilic center, typically a carbon atom. nih.govorganic-chemistry.org For sterically hindered amines like this compound, the nitrogen's ability to act as a nucleophile is expected to be significantly diminished compared to its basicity. masterorganicchemistry.com

The two ethyl groups flanking the C-N bond create a sterically congested environment, physically impeding the approach of the nitrogen lone pair to an electrophilic carbon. This steric hindrance raises the activation energy for nucleophilic substitution reactions. osti.govresearchgate.net For instance, in SN2 reactions with alkyl halides, the rate would be considerably slower than that of less hindered amines like N-phenylpyrrolidine or even diethylamine. While tertiary amines are generally less nucleophilic than secondary amines due to increased steric bulk, the additional hindrance from the ortho-diethylphenyl group makes this compound a particularly poor nucleophile. masterorganicchemistry.com

Conversely, reactions with small electrophiles, such as protons, are less affected by this steric bulk, allowing the compound to retain significant basicity.

CompoundStructureExpected Basicity (pKa of Conjugate Acid)Expected NucleophilicityKey Steric/Electronic Factors
PyrrolidinePyrrolidine~11.3HighUnhindered secondary amine. nih.gov
N-PhenylpyrrolidineN-Phenylpyrrolidine~5.3ModerateNitrogen lone pair delocalized into the phenyl ring, reducing basicity and nucleophilicity.
2,6-Diethylaniline (B152787)2,6-Diethylaniline~3.7LowPrimary amine, but lone pair is sterically hindered and delocalized. ontosight.ai
This compoundthis compound StructurePredicted: 4.5 - 6.0Very LowSevere steric hindrance from ortho-ethyl groups drastically reduces nucleophilicity. Basicity is retained to a greater extent.

No experimental pKa value for this compound is readily available. However, its basicity can be estimated by considering several factors:

The Pyrrolidine Ring : The saturated pyrrolidine ring is inherently basic, significantly more so than an aromatic amine like aniline (B41778). The pKa of the conjugate acid of pyrrolidine is approximately 11.3. nih.gov

The Phenyl Group : An N-aryl substituent typically reduces the basicity of an amine because the nitrogen's lone pair can be delocalized into the aromatic π-system. This effect is seen in the pKa of N-phenylpyrrolidine's conjugate acid, which is around 5.3.

Steric Inhibition of Resonance : In this compound, the two ortho-ethyl groups force the pyrrolidine ring to twist out of the plane of the phenyl ring. This misalignment disrupts the orbital overlap necessary for resonance, a phenomenon known as steric inhibition of resonance. As a result, the nitrogen lone pair is less delocalized into the ring, making it more available for protonation than in N-phenylpyrrolidine.

Inductive Effects : The ethyl groups are weakly electron-donating through induction (+I effect), which slightly increases the electron density on the nitrogen, favoring protonation.

Considering these competing effects, the basicity of this compound is expected to be greater than that of N-phenylpyrrolidine and 2,6-diethylaniline but significantly lower than that of an unhindered aliphatic amine like pyrrolidine.

CompoundpKa of Conjugate Acid (in Water)Reference/Note
Ammonia9.25Baseline
Aniline4.63Resonance delocalization decreases basicity.
2,6-Diethylaniline~3.7Steric hindrance and electronic effects. ontosight.ai
Pyrrolidine11.3Aliphatic secondary amine. nih.gov
N-Phenylpyrrolidine~5.3Resonance effect dominates.
This compoundPredicted: 4.5 - 6.0Prediction based on steric inhibition of resonance, increasing basicity relative to N-phenylpyrrolidine.

Reactions Involving the Diethylphenyl Moiety

The diethylphenyl ring is the site for electrophilic aromatic substitution, with the regiochemical outcome dictated by the combined directing effects of the pyrrolidinyl and ethyl substituents.

In electrophilic aromatic substitution (EAS), the pyrrolidinyl group is a powerful activating and ortho, para-directing group. This is due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance, stabilizing the cationic intermediate (the sigma complex). The two ethyl groups are also activating, ortho, para-directors, albeit much weaker, operating through an inductive effect.

In this compound, the directing effects are as follows:

The two ortho positions (C2, C6) relative to the pyrrolidinyl group are already occupied by the ethyl groups.

Therefore, the strong para-directing effect of the pyrrolidinyl group will overwhelmingly favor substitution at the C4 position.

The ethyl groups direct to their ortho positions (C1/C3 and C5/C1) and para position (C4). Their directing influence reinforces substitution at the C4 position.

Thus, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur with high regioselectivity at the C4 position, which is para to the strongly activating pyrrolidinyl group and para to one ethyl group while being ortho to the other.

ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃ / H₂SO₄N-(4-Nitro-2,6-diethylphenyl)pyrrolidine
BrominationBr₂ / FeBr₃N-(4-Bromo-2,6-diethylphenyl)pyrrolidine
Friedel-Crafts AcylationCH₃COCl / AlCl₃1-(4-(Pyrrolidin-1-yl)-3,5-diethylphenyl)ethan-1-one
SulfonationFuming H₂SO₄4-(Pyrrolidin-1-yl)-3,5-diethylbenzenesulfonic acid

Beyond classical electrophilic aromatic substitution, modern cross-coupling reactions offer versatile strategies for functionalizing the phenyl ring. Given the high regioselectivity for EAS at the C4 position, an effective strategy would be a two-step process:

Initial Halogenation : Perform a selective bromination or iodination at the C4 position as described above.

Cross-Coupling : The resulting N-(4-halo-2,6-diethylphenyl)pyrrolidine can then serve as a substrate for various palladium-catalyzed cross-coupling reactions. This approach circumvents the steric hindrance that might complicate other functionalization methods.

Examples of applicable cross-coupling reactions include:

Suzuki Coupling : Reaction with a boronic acid (R-B(OH)₂) to form a new C-C bond.

Buchwald-Hartwig Amination : Reaction with an amine (R₂NH) to introduce a new nitrogen substituent. While the substrate itself is an amine, this method could be used to create more complex poly-aromatic amines.

Sonogashira Coupling : Reaction with a terminal alkyne (R-C≡CH) to introduce an alkynyl group.

Direct C-H functionalization at the C4 position might also be possible using specialized transition-metal catalysts, although this would need to overcome the challenge of directing the catalyst to the phenyl C-H bond instead of the more accessible C-H bonds on the pyrrolidine ring. acs.org

Ring-Opening, Ring-Expansion, and Cycloaddition Reactions of the Pyrrolidine Ring

The saturated pyrrolidine ring in this compound is generally stable and less reactive than its unsaturated counterpart, pyrrole.

Cycloaddition Reactions : The pyrrolidine ring, being saturated, cannot act as a diene or dienophile in typical Diels-Alder or other pericyclic cycloaddition reactions. libretexts.orglibretexts.org Such reactions require π-systems, which are absent in the saturated ring. Unsaturated analogues, like N-aryl pyrroles, can undergo [4+2] cycloadditions with dienophiles. researchgate.net

Ring-Opening Reactions : Cleavage of the C-N bonds in an unstrained ring like pyrrolidine is challenging and typically requires harsh conditions or specific activation of the nitrogen atom. researchgate.net For N-alkyl pyrrolidines, reactions with chloroformates have been shown to selectively cause either N-dealkylation or ring-opening to form 4-chlorobutyl carbamates, with the pathway depending on the N-substituent. acs.org For a bulky, non-labile group like 2,6-diethylphenyl, dealkylation is unlikely, but a ring-opening reaction would likely require significant activation or highly reactive reagents. Other modern methods involving photoredox or Lewis acid catalysis have been developed for the ring-opening of N-acyl or N-Boc protected pyrrolidines, but their applicability to a simple N-aryl pyrrolidine like the title compound is not established. researchgate.netbris.ac.uk

Ring-Expansion Reactions : There are no common, general mechanisms for the ring-expansion of a simple, unsubstituted pyrrolidine ring. Such transformations typically require specifically placed functional groups within the ring to facilitate rearrangement.

Stereochemical Control in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are significantly influenced by the steric hindrance imposed by the 2,6-diethylphenyl group attached to the nitrogen atom. This bulky substituent plays a crucial role in directing the approach of reagents, thereby dictating the stereochemistry of the products formed.

The pyrrolidine ring itself is not flat and can adopt various envelope and twisted conformations. The substitution pattern on the ring and the nature of the N-substituent can influence the conformational equilibrium. In the case of this compound, the large aryl group restricts rotation around the C-N bond and can favor specific conformations of the pyrrolidine ring to minimize steric strain. This conformational preference can, in turn, lead to diastereoselectivity in reactions at the pyrrolidine ring.

For instance, in reactions involving the deprotonation of a C-H bond adjacent to the nitrogen, followed by quenching with an electrophile, the stereochemistry of the incoming electrophile is often controlled by the orientation of the N-aryl group. The bulky diethylphenyl group can effectively shield one face of the pyrrolidine ring, forcing the electrophile to approach from the less hindered face. This can result in a high degree of stereocontrol, leading to the preferential formation of one diastereomer over the other.

While specific, detailed research findings on the stereochemical control in reactions of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis and steric hindrance in related N-aryl pyrrolidine systems provide a framework for understanding its likely behavior. The steric bulk of the 2,6-disubstituted phenyl group is a well-established motif for inducing asymmetry in various chemical transformations.

Further research, including detailed mechanistic studies and the analysis of reaction products using techniques such as X-ray crystallography and NMR spectroscopy, would be necessary to fully elucidate the specific stereochemical pathways and the extent of diastereoselectivity in reactions involving this compound.

Derivatization and Analog Design Based on N 2,6 Diethylphenyl Pyrrolidine Scaffold

Synthesis of Substituted N-(2,6-Diethylphenyl)pyrrolidine Analogs

The generation of analogs of this compound can be systematically approached by modifying either the pyrrolidine (B122466) ring or the attached phenyl group. These modifications allow for fine-tuning of the molecule's steric and electronic properties.

Introducing substituents directly onto the carbon atoms of the pyrrolidine ring is a primary strategy for creating structural diversity. The α-position (C2) to the nitrogen is particularly reactive and amenable to functionalization.

One-pot methods have been developed for the direct arylation of the pyrrolidine α-position. A redox-neutral approach utilizes a quinone monoacetal as an oxidizing agent in the presence of a base like DABCO. rsc.orgrsc.org This reaction proceeds through the formation of an iminium ion intermediate, which is then captured by an aromatic nucleophile to yield α-aryl-substituted pyrrolidines. rsc.orgrsc.org Another strategy involves a palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which constructs the pyrrolidine ring while simultaneously installing an allyl group at the 2-position with high diastereoselectivity. nih.gov

A powerful and versatile method for synthesizing highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgrsc.org This method constructs the pyrrolidine ring from acyclic precursors, allowing for the introduction of substituents at multiple positions (C3, C4, C5) with high stereocontrol. rsc.org The azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde or via other routes, reacts with an alkene (the dipolarophile) to form the five-membered ring. rsc.orgacs.org The choice of reactants dictates the final substitution pattern. For instance, using fluorinated styrenes as dipolarophiles can produce chiral fluoropyrrolidines. nih.gov This approach is not limited to simple alkenes; cycloadditions with resin-bound dipolarophiles have been used in solid-phase synthesis to generate libraries of pyrrolidine derivatives. researchgate.net

MethodReactantsKey FeaturesResulting Functionalization
Redox-Neutral ArylationPyrrolidine, Quinone Monoacetal, Aryl NucleophileOne-pot synthesis; proceeds via an iminium ion. rsc.orgrsc.orgα-Aryl substitution (C2). rsc.org
Palladium-Catalyzed Carboaminationγ-(N-arylamino)alkene, Vinyl BromideHigh diastereoselectivity for trans-2,3 and cis-2,5 products. nih.gov2-Allyl substitution. nih.gov
1,3-Dipolar CycloadditionAzomethine Ylide, Alkene (Dipolarophile)High stereocontrol; versatile for diverse substitutions. rsc.orgrsc.orgSubstitutions at C3, C4, C5 positions. rsc.org
Spiro-CycloadditionAzomethine Ylide (from Isatin), Acrylonitrile (B1666552) derivativeCreates spiro-fused systems with exclusive regioselectivity. acs.orgSpirooxindole-pyrrolidine hybrids. acs.org

Directly modifying the sterically hindered 2,6-diethylphenyl ring after its attachment to the pyrrolidine nitrogen is challenging. A more synthetically practical approach involves building the desired N-aryl pyrrolidine analogs from variously substituted anilines.

A highly efficient method for this is the iridium-catalyzed transfer hydrogenation reaction between a diketone (e.g., 2,5-hexanedione) and a substituted aniline (B41778). nih.gov This one-pot procedure involves a successive reductive amination process that forms the N-aryl-substituted pyrrolidine ring in good to excellent yields. nih.gov This strategy allows for significant diversity in the final product, as a wide range of commercially available anilines bearing different electronic and steric substituents can be employed. nih.gov Similarly, gold nanoparticles on a ceria support (Au/CeO₂) can catalyze the aerobic dehydrogenative aromatization of cyclohexenones with secondary amines like pyrrolidine to create N,N-disubstituted aniline derivatives. acs.org This demonstrates a pathway to form the N-aryl bond under heterogeneous catalytic conditions. acs.org

MethodKey ReactantsCatalystKey Advantage
Reductive Amination2,5-Hexanedione, Substituted AnilinesIridium Complex / Formic AcidHigh tolerance for various aniline substituents (e.g., -Me, -OMe, -F, -Cl). nih.gov
Dehydrogenative AromatizationCyclohexenone, PyrrolidineAu/CeO₂One-step synthesis from cyclic ketones and amines. acs.org

Scaffold Hybridization and Fused Ring Systems Incorporating this compound

Incorporating the N-aryl pyrrolidine scaffold into bicyclic or polycyclic systems generates rigid molecules with defined three-dimensional shapes. Key synthetic strategies to achieve this include sigmatropic rearrangements and cycloaddition reactions.

The aza-Cope rearrangement, particularly in a tandem sequence with a Mannich cyclization, is a powerful tool for constructing fused ring systems containing a pyrrolidine. wikipedia.org This reaction involves a nih.govnih.gov-sigmatropic rearrangement of an N-substituted 1,5-hexadiene (B165246) equivalent, which, upon irreversible Mannich cyclization, yields thermodynamically stable acyl-substituted pyrrolidine rings fused to another cycle. wikipedia.org This method has been used to create indolizidine cores (pyrrolidine fused to a six-membered ring) and can be extended to form 5,7-bicyclic systems like decahydropyrrolo[2,3-c]azepines. wikipedia.orgspbu.ru The stereoselectivity of the annulation can often be controlled by the geometry of the starting materials. wikipedia.org

Another approach to fused systems is through intramolecular reactions. For example, the reaction of pyrrolidine with quinone monoacetal in the absence of an external nucleophile can lead to the formation of an octahydro-dipyrroloquinoline skeleton, demonstrating a direct pathway to complex fused heterocycles. rsc.orgrsc.org Furthermore, 1,3-dipolar cycloaddition reactions can be used to create spiro-fused systems. A notable example is the three-component reaction of an azomethine ylide (generated from isatin (B1672199) and an amino acid) with an acrylonitrile derivative, which produces novel spirooxindole-pyrrolidine-benzothiazole heterocyclic hybrids. acs.org

Polymerization and Materials-Oriented Derivatization Strategies

The pyrrolidine moiety can be incorporated into polymers to create materials with novel properties, leveraging the chemical characteristics of the heterocycle. This can be achieved either by polymerizing monomers containing the pyrrolidine unit or by chemically modifying existing polymers.

A "bottom-up" approach involves the design and synthesis of monomers that already contain the pyrrolidine scaffold. For example, pyrrolidine-based chiral porous polymers (Py-CPPs) have been synthesized through Sonogashira–Hagihara coupling reactions of rigid, three-dimensional monomers. rsc.org These materials possess high porosity and uniformly distributed catalytic sites, making them effective heterogeneous organocatalysts. rsc.org

The most common strategy for creating polymers with pyrrolidone side chains is the polymerization of N-vinylpyrrolidone (NVP). nih.gov Advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the synthesis of well-defined homopolymers and block copolymers from NVP and its acrylic or methacrylic analogs. rsc.orgacs.org While NVP itself does not have an N-phenyl group, a similar strategy could be employed by first synthesizing a monomer such as N-(2,6-diethyl-4-vinylphenyl)pyrrolidine and then subjecting it to polymerization.

A "top-down" approach involves the chemical modification of pre-existing polymers. This strategy, known as polymer-analogous transformation, has been used to modify poly(N-vinylpyrrolidone) (PVP). spbu.ru By activating the amide groups within the polymer chain, new functional sites, such as thiourea (B124793) or thio-semicarbazone, can be introduced, creating new complex-forming macromolecular systems. spbu.ru

StrategyMethodExampleApplication/Resulting Material
"Bottom-Up" SynthesisSonogashira–Hagihara CouplingCoupling of rigid 3D pyrrolidine-containing monomers. rsc.orgChiral Porous Polymers (Py-CPPs) for heterogeneous catalysis. rsc.org
Monomer PolymerizationRAFT PolymerizationPolymerization of N-vinylpyrrolidone (NVP) or its analogs. rsc.orgacs.orgWell-defined homopolymers and stimulus-responsive diblock copolymers. acs.org
"Top-Down" ModificationPolymer-Analogous TransformationActivation of PVP amide groups followed by nucleophilic substitution. spbu.ruNew complex-forming macromolecular systems with tailored properties. spbu.ru

Applications of N 2,6 Diethylphenyl Pyrrolidine in Chemical Sciences

Ligand Design in Organometallic Chemistry and Catalysis

The pyrrolidine (B122466) scaffold is a privileged motif in catalysis, and its derivatives are widely used as ligands in organometallic chemistry and as organocatalysts. mdpi.combeilstein-journals.orgnih.gov The steric hindrance provided by the 2,6-diethylphenyl group in N-(2,6-Diethylphenyl)pyrrolidine can be strategically utilized to create a specific chiral environment around a metal center or to influence the stereochemical outcome of a reaction.

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. lookchem.comrsc.org Chiral derivatives of this compound can be synthesized and employed as ligands for transition metals in a variety of asymmetric transformations. The bulky substituent on the nitrogen atom can effectively shield one face of the catalytic complex, thereby directing the approach of substrates and leading to high levels of enantioselectivity.

For instance, chiral PNNP ligands with a pyrrolidine backbone have been developed and applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net The condensation of 2-diphenylphosphino benzaldehyde (B42025) with a chiral pyrrolidine-substituted diamine, followed by reduction, yields these tetradentate ligands. researchgate.net The resulting iron(II) complexes have demonstrated their potential in catalyzing the enantioselective reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.net

The design of these ligands often focuses on creating a well-defined and tunable chiral pocket. The steric and electronic properties of the N-aryl group play a crucial role in determining the efficiency and selectivity of the catalyst. lookchem.com By modifying the substituents on the phenyl ring or the pyrrolidine ring, a library of ligands can be generated and screened for optimal performance in a specific catalytic reaction.

Development of this compound-Based Organocatalysts

In addition to their role as ligands for metals, pyrrolidine derivatives are at the forefront of organocatalysis, a metal-free approach to asymmetric synthesis. mdpi.comnih.gov The secondary amine of the pyrrolidine ring is a key functional group in aminocatalysis, enabling the activation of carbonyl compounds through the formation of enamines or iminium ions. beilstein-journals.org

The incorporation of the N-(2,6-diethylphenyl) group into a pyrrolidine-based organocatalyst can significantly influence its catalytic activity and stereoselectivity. The steric bulk can control the geometry of the transition state, leading to enhanced enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. beilstein-journals.orgnih.govmdpi.com

For example, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgresearchgate.net The synthesis of these catalysts often starts from readily available chiral precursors, and the bulky N-aryl group is introduced to create a sterically demanding environment around the catalytic site. beilstein-journals.org

Catalyst ApplicationReaction TypeAchieved Enantioselectivity
Pyrrolidine-based organocatalystsMichael addition of aldehydes to nitroolefinsUp to 85% ee beilstein-journals.orgresearchgate.net
Chiral PNNP-iron complexesAsymmetric transfer hydrogenation of ketonesHigh enantioselectivity researchgate.net

Building Block in Advanced Materials Science

The unique structural and electronic properties of this compound also make it an attractive building block for the construction of advanced materials with tailored properties.

Incorporation into Polymeric Frameworks for Specific Properties (e.g., optical, electronic)

The integration of this compound moieties into polymeric frameworks can impart specific optical and electronic properties to the resulting materials. The bulky diethylphenyl groups can influence the polymer's morphology, solubility, and thermal stability. Furthermore, the nitrogen atom can be utilized for post-polymerization modifications or as a site for charge transport.

While specific examples of polymers incorporating this compound are not extensively detailed in the provided search results, the general principle of using substituted pyrrolidines in functional polymers is well-established. The electronic properties of the N-aryl group can be tuned to modulate the polymer's conductivity or luminescence, making such materials potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. mdpi.com Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.govnih.gov The design of host molecules with specific recognition properties is a key area of research. rsc.org

The this compound unit can be incorporated into larger macrocyclic or cage-like structures to create host molecules. The diethylphenyl group can form a part of a hydrophobic cavity, capable of encapsulating suitable guest molecules. The pyrrolidine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, providing additional binding interactions. These host-guest systems have potential applications in areas such as sensing, drug delivery, and catalysis. nih.govresearchgate.net The formation of these complexes is often driven by a combination of forces including hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

Probe in Physical Organic Chemistry for Mechanistic Elucidation

The study of reaction mechanisms is a fundamental aspect of physical organic chemistry. Probes are molecules designed to provide information about the intermediates, transition states, and reaction pathways of a chemical transformation.

This compound and its derivatives can serve as mechanistic probes due to their distinct structural features. The steric hindrance imposed by the 2,6-diethylphenyl group can be used to investigate the steric sensitivity of a reaction. By comparing the reactivity of this compound with less hindered pyrrolidine derivatives, one can gain insights into the spatial requirements of the transition state.

Furthermore, the pyrrolidine ring itself can be a useful probe. For instance, a fluorescent probe for the specific detection of pyrrolidine has been developed, which operates through a combination-type chemical reaction leading to a new fluorescent substance. nih.gov This highlights the potential to design probes based on the pyrrolidine scaffold to monitor its presence or transformation in a chemical system. The reaction of such a probe with pyrrolidine can be highly specific and result in a measurable change in a physical property, such as fluorescence or color. nih.gov

Studies of Steric and Electronic Effects of the Diethylphenyl Group

In related N-arylpyrrolidine systems, the steric bulk of ortho-substituents on the phenyl ring has been shown to have a profound impact. For instance, in N-(2,6-disubstituted phenyl) amides and thioamides, the presence of groups like methyl or isopropyl at the 2 and 6 positions can force the amide or thioamide group out of planarity with the phenyl ring. nih.gov This disruption of coplanarity has significant electronic consequences, as it inhibits the delocalization of the nitrogen lone pair into the aromatic π-system.

The electronic nature of the 2,6-diethylphenyl group itself is primarily electron-donating through an inductive effect. This can influence the basicity of the pyrrolidine nitrogen. However, the steric hindrance around the nitrogen atom can also affect its availability to act as a base or nucleophile, a phenomenon known as steric shielding.

To illustrate the impact of substitution on the electronic environment, one can consider the 13C NMR chemical shifts of related N-substituted pyrrolidines. While data for this compound is not available, a comparison of N-phenylpyrrolidine with N-alkylpyrrolidines demonstrates the electronic influence of the phenyl group.

Table 1: Illustrative 13C NMR Chemical Shift Data for N-Substituted Pyrrolidines (in CDCl3)

Compound Cα (ppm) Cβ (ppm)
N-Methylpyrrolidine 56.8 25.5
N-Phenylpyrrolidine 47.7 25.8

Note: Data is representative and sourced from general chemical literature for illustrative purposes.

The upfield shift of the Cα carbon in N-phenylpyrrolidine compared to N-methylpyrrolidine is indicative of the shielding effect of the aromatic ring current and the altered electronic environment due to the delocalization of the nitrogen lone pair. The presence of 2,6-diethyl groups would be expected to modulate these values due to the aforementioned steric and electronic effects.

Conformational Analysis Studies in Solution and Solid State

The conformation of the five-membered pyrrolidine ring is a subject of considerable interest. Unlike the more rigid six-membered cyclohexane (B81311) ring, which predominantly adopts chair conformations, the pyrrolidine ring is flexible and can exist in a variety of envelope and twist (or half-chair) conformations that are often close in energy. The energy barrier between these conformations is typically low, leading to a dynamic equilibrium in solution.

The substituents on the pyrrolidine ring, particularly on the nitrogen atom, play a crucial role in determining the preferred conformation. For this compound, the bulky aryl group is expected to significantly influence the conformational landscape. The steric interactions between the ethyl groups and the hydrogens on the pyrrolidine ring will likely favor conformations that minimize these clashes.

Furthermore, the nitrogen atom in pyrrolidine can undergo inversion, a process where it rapidly inverts its pyramidal geometry. The barrier to nitrogen inversion can be studied by dynamic NMR spectroscopy. In N-aryl pyrrolidines, the barrier to rotation around the C-N bond can also be significant, especially with bulky ortho-substituents. For this compound, it is highly probable that the rotation around the N-C(aryl) bond is severely restricted, leading to stable atropisomers at sufficiently low temperatures.

In solution, NMR spectroscopy is a powerful tool for conformational analysis. The coupling constants between the protons on the pyrrolidine ring can be used to determine the ring's pucker and the preferred conformation. Computational studies, such as those employing Density Functional Theory (DFT), are also invaluable for mapping the potential energy surface and identifying the minimum energy conformers. Such studies on N-substituted piperidines and pyrrolidines have shown a good correlation between calculated geometries and experimental NMR data. researchgate.net

Table 2: Common Pyrrolidine Ring Conformations

Conformation Description
Envelope (E) Four atoms are coplanar, and the fifth is out of the plane.

The specific conformation adopted by this compound in solution would be a time-averaged representation of the accessible envelope and twist forms, influenced by the steric demands of the 2,6-diethylphenyl group.

Future Research Directions and Uncharted Territories

Exploration of Unconventional Synthetic Pathways and Green Methodologies

The traditional synthesis of N-aryl pyrrolidines often involves multi-step procedures and relies on classical condensation and amination reactions. nih.govnih.gov Future research must pivot towards more efficient and environmentally benign approaches for the synthesis of N-(2,6-Diethylphenyl)pyrrolidine.

Unconventional Synthetic Pathways:

Palladium-Catalyzed Carboamination: A promising avenue lies in the development of palladium-catalyzed carboamination reactions. For instance, the reaction of γ-(N-arylamino)alkenes with vinyl bromides has been shown to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Adapting this methodology for a 2,6-diethylphenyl amine precursor could offer a novel and efficient route to functionalized derivatives.

Redox-Neutral C-H Functionalization: Moving away from metal-catalyzed reactions, the exploration of redox-neutral intramolecular hydride transfer processes presents a greener alternative. rsc.org The direct arylation of the pyrrolidine (B122466) ring at the α-position using a quinone monoacetal as an oxidizing agent is a strategy that could be investigated for the N-(2,6-diethylphenyl) core. rsc.org

Iridium-Catalyzed Reductive Amination: Recent advancements have demonstrated the utility of iridium catalysts in the successive reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines. mdpi.comresearchgate.net Investigating the feasibility of this reaction with 2,6-diethylaniline (B152787) and a suitable diketone could provide a direct and atom-economical synthesis of the target molecule.

Green Methodologies:

The principles of green chemistry, such as maximizing atom economy and utilizing safer solvents, are paramount. royalsocietypublishing.org Future synthetic strategies for this compound should incorporate these tenets.

Catalytic C–N Bond Formation: Significant efforts are being made to develop green catalytic strategies for C-N bond formation, including thermocatalysis, electrocatalysis, and photocatalysis. rsc.orgresearchgate.net These methods often utilize advanced catalysts and can proceed under milder conditions, reducing energy consumption and waste. rsc.orgresearchgate.net Exploring these catalytic systems for the N-arylation of pyrrolidine with a 2,6-diethylphenyl group is a key research direction. nih.gov

Use of Sustainable Solvents and Conditions: The move towards using water as a solvent in organic synthesis is a major goal of green chemistry. mdpi.comroyalsocietypublishing.org Developing robust synthetic protocols for this compound that can be performed in aqueous media or under solvent-free conditions would be a significant breakthrough. mdpi.comroyalsocietypublishing.org Additionally, techniques like microwave- and ultrasound-assisted synthesis could accelerate reaction times and improve energy efficiency. royalsocietypublishing.org

Synthetic StrategyCatalyst/Reagent ExamplePotential Advantage for this compound Synthesis
Palladium-Catalyzed CarboaminationPalladium catalyst, vinyl bromideHigh diastereoselectivity for functionalized pyrrolidines. nih.gov
Redox-Neutral C-H FunctionalizationQuinone monoacetal, DABCOAvoids the use of metal catalysts. rsc.org
Iridium-Catalyzed Reductive AminationIridium complex, formic acidAtom-economical, potential for use of water as a solvent. nih.govmdpi.com
PhotocatalysisUV-irradiationGreen chemistry approach utilizing light energy. royalsocietypublishing.org

Integration of Advanced Computational Tools for Predictive Synthesis and Reactivity

The synergy between experimental and computational chemistry is a powerful engine for discovery. For a molecule like this compound, where steric hindrance plays a crucial role, computational tools can provide invaluable insights.

Predictive Synthesis: Machine learning algorithms and quantum chemical calculations can be employed to predict the outcomes of potential synthetic reactions. By modeling reaction pathways and transition states, researchers can identify the most promising conditions and catalysts for synthesizing this compound and its derivatives, thereby minimizing trial-and-error experimentation.

Reactivity and Property Prediction: Density Functional Theory (DFT) studies can elucidate the electronic structure and reactivity of the molecule. This understanding is crucial for predicting how this compound will behave in different chemical environments and for designing derivatives with specific electronic properties. For instance, understanding the nitrogen lone pair orientation is critical for predicting binding affinities in biological systems. nih.gov

Development of this compound-Based Chemical Probes for Fundamental Research

The unique structural and electronic properties of the this compound scaffold make it an intriguing candidate for the development of chemical probes.

Probes for Biological Systems: Substituted pyrrolidines have been investigated for their potential as anticancer agents and for their interaction with various biological targets. nih.gov The N-(2,6-diethylphenyl) moiety can be further functionalized with fluorophores or other reporter groups to create probes for imaging and studying biological processes. The steric bulk of the diethylphenyl group may confer specific selectivities for certain protein binding pockets.

Probes for Material Science: The photophysical properties of N-aryl pyrrolidines can be tuned through chemical modification. This opens the door to designing novel fluorescent materials, sensors, or components for organic electronics.

Challenges and Opportunities in Stereochemical Control and Regioselectivity for Complex Derivatization

The functionalization of the this compound core presents significant synthetic challenges, particularly concerning stereochemistry and regioselectivity.

Stereochemical Control: The development of methods for the stereocontrolled synthesis of substituted pyrrolidines is an ongoing area of research. nih.gov For this compound, achieving high levels of stereoselectivity in reactions at the pyrrolidine ring will be a key challenge due to the steric influence of the N-aryl group. The use of chiral catalysts and auxiliaries will be essential to address this. numberanalytics.com

Regioselectivity: Directing reactions to a specific position on either the phenyl or the pyrrolidine ring (regioselectivity) is another critical hurdle. researchgate.net The electronic and steric properties of the 2,6-diethylphenyl group will strongly influence the outcome of electrophilic and nucleophilic substitution reactions. A systematic study of the regioselective functionalization of this molecule, for instance, through directed metalation or C-H activation strategies, is needed. Recent work on the regioselective ring-opening of bicyclic N-aryl aziridines showcases that predictable outcomes can be achieved even in complex systems. nih.gov

ChallengePotential ApproachDesired Outcome
Stereochemical ControlAsymmetric catalysis, chiral auxiliariesEnantiomerically pure derivatives of this compound.
RegioselectivityDirected metalation, C-H activationSite-specific functionalization of the aromatic or heterocyclic ring.

Q & A

Q. Methodological Approach :

  • Use high-resolution PES to measure IPs (e.g., Table 10 in ).
  • Compare with analogs (e.g., N-(2-tolyl)pyrrolidine) to assess substituent effects.
  • Computational modeling (e.g., DFT) can validate experimental IPs and orbital interactions.

How does conformational flexibility influence the reactivity and binding properties of this compound?

Basic Research Question
The 2,6-diethyl groups induce steric hindrance, forcing the pyrrolidine ring into non-planar conformations. This reduces rotational freedom around the aryl-nitrogen bond, leading to multiple low-energy conformers. Broadened PES bands and increased intensity at specific IPs reflect this dynamic behavior .

Q. Methodological Approach :

  • Perform variable-temperature NMR to study rotational barriers.
  • Use molecular dynamics (MD) simulations to map energy-minimized conformers.
  • Correlate conformational stability with reactivity in catalytic or binding assays.

What in-silico strategies are effective for predicting the inhibitory activity of this compound derivatives against biological targets?

Advanced Research Question
In-silico docking studies using AutoDock Vina and Discovery Studio can predict binding affinities of pyrrolidine derivatives. For example, substituents on the pyrrolidine ring (e.g., 5-oxo groups) enhance hydrogen bonding with target proteins, as demonstrated in studies of antibacterial agents .

Q. Methodological Approach :

  • Optimize ligand geometry with Spartan 14 for accurate docking.
  • Validate docking poses using molecular mechanics-generalized Born surface area (MM-GBSA) scoring.
  • Cross-reference with experimental IC₅₀ values to refine force field parameters.

How can structure-activity relationship (SAR) studies of agrochemical analogs inform the design of this compound derivatives?

Advanced Research Question
Analogs like diethatyl-ethyl (herbicide) and butachlor (chloroacetamide herbicide) share structural motifs with the target compound. SAR studies reveal that electron-withdrawing groups (e.g., chloro) on the acetamide sidechain enhance herbicidal activity, while bulky aryl substituents improve target specificity .

Q. Methodological Approach :

  • Synthesize derivatives with modified sidechains (e.g., chloro, methoxy).
  • Test inhibitory activity against plant acetyl-CoA carboxylase (ACCase).
  • Use QSAR models to predict bioactivity based on substituent Hammett constants.

What computational tools are suitable for analyzing substituent effects on the HOMO-LUMO gap of this compound?

Advanced Research Question
The HOMO (highest occupied molecular orbital) of N-aryl pyrrolidines is localized on the nitrogen lone pair, while the LUMO (lowest unoccupied) resides on the phenyl ring. Ethyl substituents at the 2,6-positions lower the HOMO energy by ~0.3 eV compared to methyl groups, as shown in DFT studies .

Q. Methodological Approach :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO distributions.
  • Compare with spectroscopic data (e.g., PES IPs) for validation.
  • Screen substituents (e.g., fluoro, nitro) for redox-sensitive applications.

What synthetic challenges arise when introducing functional groups to the pyrrolidine ring of this compound?

Advanced Research Question
Steric hindrance from the 2,6-diethylphenyl group complicates nucleophilic substitution or cyclization reactions. For example, guanidine derivatives (e.g., CAS 778523-90-3) require protection-deprotection strategies to avoid side reactions at the nitrogen center .

Q. Methodological Approach :

  • Use bulky bases (e.g., LDA) to deprotonate the pyrrolidine nitrogen selectively.
  • Employ microwave-assisted synthesis to reduce reaction times and improve yields.
  • Characterize intermediates via LC-MS and X-ray crystallography.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.